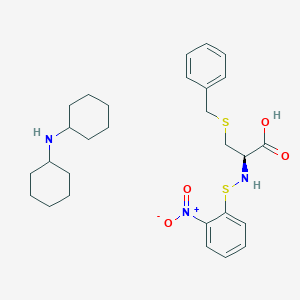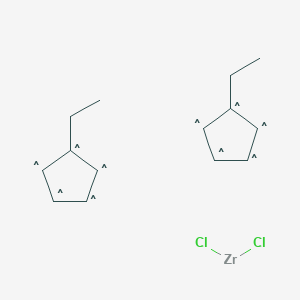
Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is a chemical compound with the molecular formula C30H56O9Si4 . It is a liquid substance and is part of the organosilane chemical family . It is often used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is represented by the formula C30H56O9Si4 . This indicates that the molecule is composed of 30 carbon atoms, 56 hydrogen atoms, 9 oxygen atoms, and 4 silicon atoms .Physical And Chemical Properties Analysis
Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is a liquid substance . It has a molecular weight of 673.11 g/mol . The compound has a density of 1.05 g/mL at 25°C . The flash point is greater than 110°C , and the melting point is -73°C . The refractive index at 20°C is 1.4742 .科学的研究の応用
Synthesis and Structural Analysis
Tris(glycidoxypropyldimethylsiloxy)phenylsilane and its derivatives have been central to research focusing on the synthesis and structural analysis of organosilicon compounds. Studies have explored its role as a precursor in the synthesis of complex silane structures, demonstrating its utility in creating compounds with specific molecular symmetries and bonding characteristics. For example, research into the molecular structure of trisilylmethane highlighted the synthesis of tris(phenylsilyl)methane as a precursor, showcasing the intricate structural possibilities offered by utilizing phenylsilane derivatives in chemical reactions (Schmidbaur et al., 1991).
Photolysis and Photochemical Reactions
The photolysis of derivatives of tris(glycidoxypropyldimethylsiloxy)phenylsilane has been a subject of interest, with studies examining the photochemical formation and reactions of silene species. These investigations shed light on the photolytic pathways and the potential for creating various organosilicon compounds through light-induced reactions. The consequential generation of phenyltrimethylsilylsilylenes and their derivatives from tris(trimethylsilyl)phenylsilane in alcohol serves as a notable example of the complexities and applications of photochemistry in organosilicon chemistry (Oka & Nakao, 1990).
Polymer Chemistry and Material Science
Tris(glycidoxypropyldimethylsiloxy)phenylsilane plays a critical role in the development of novel polymeric materials, especially in the synthesis of thermally stable polysiloxanes. These materials, endowed with bulky side chains and reactive glycidoxypropyl substituents, have been synthesized and cross-linked to enhance their thermal stability. Such advancements not only demonstrate the chemical versatility of tris(glycidoxypropyldimethylsiloxy)phenylsilane derivatives but also their significant potential in creating high-performance materials suitable for applications such as fluid separation membranes at elevated temperatures (Kowalewska & Stanczyk, 2003).
Catalysis and Hydrogen Generation
Research into the catalytic properties of tris(glycidoxypropyldimethylsiloxy)phenylsilane derivatives has revealed their efficacy in hydrogen generation and carbon dioxide functionalization. The multifunctional catalysts derived from these compounds have shown remarkable proficiency in facilitating rapid hydrogen release from silanes and the hydrosilylation of carbon dioxide, presenting new avenues for utilizing these materials in sustainable energy and chemical synthesis applications (Sattler & Parkin, 2012).
Safety and Hazards
Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is classified as a skin irritant (Category 2) and serious eye irritant (Category 2A) according to the GHS-US classification . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include wearing protective gloves, clothing, and eye/face protection . If skin irritation occurs, seek medical advice/attention . If in eyes, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .
特性
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O8Si3/c1-37(2,16-8-13-29-19-25-22-32-25)35-39(28-11-6-5-7-12-28,18-10-15-31-21-27-24-34-27)36-38(3,4)17-9-14-30-20-26-23-33-26/h5-7,11-12,25-27H,8-10,13-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNARBHBAKRUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](CCCOCC2CO2)(C3=CC=CC=C3)O[Si](C)(C)CCCOCC4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O8Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

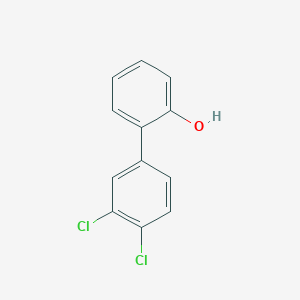
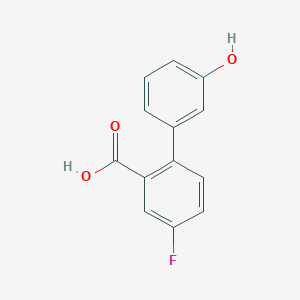



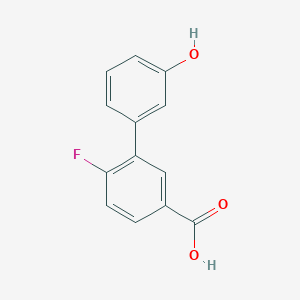

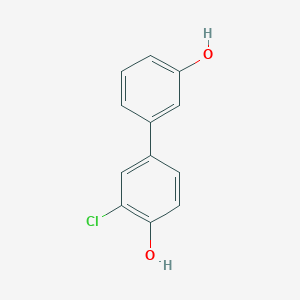
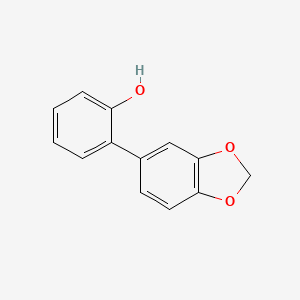
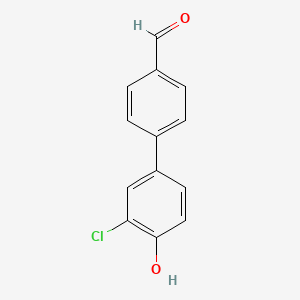

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
